
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol, also known as TDT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDT is a thiol-containing triazole compound that has been found to possess potent antifungal, antibacterial, and anticancer activities.
Aplicaciones Científicas De Investigación
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has been found to possess potent antifungal, antibacterial, and anticancer activities. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The exact mechanism of action of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol exerts its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol's anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has also been found to possess antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is its broad-spectrum activity against various fungi, bacteria, and cancer cell lines. This makes it a promising candidate for the development of new antifungal, antibacterial, and anticancer drugs. However, 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol's potential toxicity and limited solubility in aqueous solutions may limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential as a lead compound for the development of new antifungal, antibacterial, and anticancer drugs. Another direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol and to determine its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multistep process involving the reaction of 2,4-dichlorophenylhydrazine with 2-methylpropanal to form 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole. This intermediate is then treated with thiourea and potassium hydroxide to obtain 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3S/c1-7(2)6-17-11(15-16-12(17)18)9-4-3-8(13)5-10(9)14/h3-5,7H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGWHVJETUSOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2804544.png)
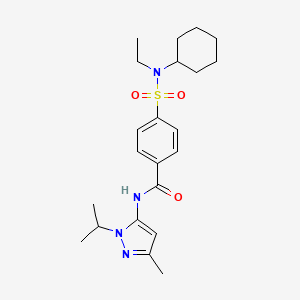


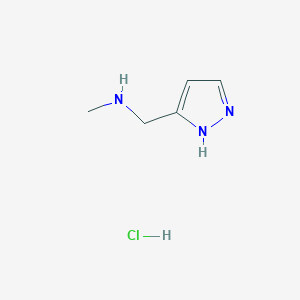
![Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride](/img/structure/B2804549.png)
![3-(4-methylbenzyl)-2-((2-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804552.png)
![2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2804556.png)
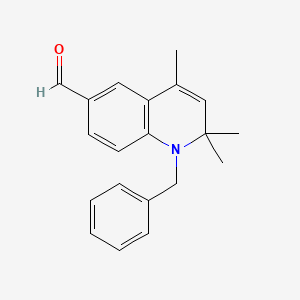
![2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2804558.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2804559.png)
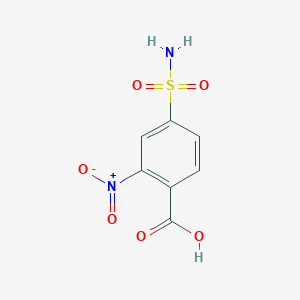
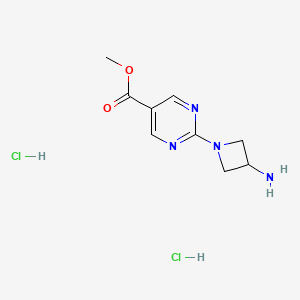
![(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one](/img/structure/B2804563.png)